3,5-Diamino-4-methyl-2-nitrobenzoic acid
Description
Significance of Substituted Benzoic Acid Architectures in Chemical Research
Substituted benzoic acids are a cornerstone of modern organic chemistry, valued for their synthetic versatility and the diverse properties they impart to larger molecular structures.
Benzoic acid and its derivatives serve as foundational scaffolds in the construction of a vast array of complex organic molecules. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and the formation of acid halides. fishersci.com These reactions allow for the covalent linking of the benzoic acid core to other molecular fragments, enabling the synthesis of compounds with tailored properties. Furthermore, the aromatic ring itself can be functionalized through electrophilic and nucleophilic substitution reactions, offering a high degree of control over the final molecular architecture. This versatility has made substituted benzoic acids indispensable in fields ranging from medicinal chemistry to materials science.
Aromatic nitro compounds are a class of organic molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring and any other functional groups present. vedantu.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. vedantu.com Aromatic nitro compounds are key intermediates in the synthesis of a wide range of commercially important substances, including pharmaceuticals, dyes, and explosives. nbinno.com A crucial reaction of aromatic nitro compounds is their reduction to the corresponding primary amines, providing a gateway to a vast number of further chemical modifications. nbinno.com
Diaminobenzoic acids are a subclass of substituted benzoic acids that contain two amino (-NH2) groups on the aromatic ring. These compounds are of significant interest in polymer chemistry and materials science. The presence of two amino groups and one carboxylic acid group makes them ideal AB2-type monomers for the synthesis of hyperbranched polymers and dendrimers. vot.pl These highly branched macromolecules possess unique properties, such as low viscosity and a high density of functional groups at their periphery. vot.pl Furthermore, diaminobenzoic acids are used as building blocks for high-performance polymers like polyimides, which are known for their exceptional thermal stability and mechanical strength. mdpi.com They also find applications as precursors for specialty dyes and in the development of novel materials with specific electronic or optical properties. nbinno.comlookchem.com
Contextualizing 3,5-Diamino-4-methyl-2-nitrobenzoic Acid within Contemporary Chemical Research
This compound is a fascinating molecule that sits (B43327) at the intersection of the aforementioned classes of compounds. Its specific arrangement of substituents—two amino groups, a methyl group, a nitro group, and a carboxylic acid function—on a benzene (B151609) ring makes it a subject of considerable interest for contemporary chemical research.
The substitution pattern of this compound is highly influential on its chemical behavior. The presence of a nitro group at the ortho position relative to the carboxylic acid is expected to significantly increase the acidity of the carboxylic acid through both inductive electron withdrawal and steric effects. This "ortho effect" arises from the steric hindrance between the bulky nitro group and the carboxylic acid, which forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This disruption of planarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a more stabilized carboxylate anion upon deprotonation and thus a stronger acid. wikipedia.orgkhanacademy.org
The trifecta of reactive functional groups in this compound opens up a wealth of research opportunities.
Polymer and Materials Science: The molecule's structure as an AB2-type monomer, with two amino groups and one carboxylic acid, makes it a prime candidate for the synthesis of novel hyperbranched polymers. These polymers could possess interesting properties due to the presence of the nitro and methyl groups, potentially influencing their solubility, thermal stability, and reactivity. The amino and carboxylic acid groups can also be utilized for the synthesis of linear polymers, such as polyamides and polyimides, which may exhibit unique characteristics due to the specific substitution pattern.
Synthetic Organic Chemistry: The nitro group can be selectively reduced to an amine, yielding a triaminomethylbenzoic acid derivative. This transformation would provide access to a new family of highly functionalized aromatic building blocks. The differential reactivity of the three amino groups in the resulting product could be exploited for regioselective derivatization. Furthermore, the carboxylic acid can be converted into a variety of other functional groups, further expanding the synthetic utility of this scaffold.
Medicinal Chemistry: The substituted benzoic acid core is a common motif in many biologically active compounds. The unique arrangement of functional groups in this compound could serve as a starting point for the design and synthesis of novel therapeutic agents. The amino groups can be functionalized to introduce pharmacophoric elements, while the carboxylic acid can be used to modulate solubility and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
3,5-diamino-4-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-3-5(9)2-4(8(12)13)7(6(3)10)11(14)15/h2H,9-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUHICZFIDZFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1N)[N+](=O)[O-])C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628595 | |
| Record name | 3,5-Diamino-4-methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-36-7 | |
| Record name | 3,5-Diamino-4-methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid
Strategic Approaches for the Chemical Synthesis of 3,5-Diamino-4-methyl-2-nitrobenzoic Acid
The synthesis of a polysubstituted aromatic compound like this compound requires a strategic approach to control the regiochemistry of the introduced functional groups. The electronic properties of the substituents—activating or deactivating, and their directing effects (ortho, para, or meta)—must be carefully considered at each step.
Retrosynthetic Analysis and Precursor Selection
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several retrosynthetic pathways can be envisioned, originating from common precursors such as methylbenzenes, nitrobenzenes, or benzoic acid derivatives.
A plausible disconnection approach involves the amino groups, which can be derived from the reduction of nitro groups. This simplifies the target to a dinitro- or trinitro- precursor. The carboxylic acid and methyl groups suggest a starting material like a substituted toluene or benzoic acid.
Possible Precursors and Synthetic Routes:
From Methylbenzene Derivatives (e.g., p-Toluic Acid): A common and logical starting point is 4-methylbenzoic acid (p-toluic acid). The synthesis would involve a series of electrophilic aromatic substitution reactions, namely nitration, to introduce the nitro groups at the desired positions. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. Careful control of reaction conditions is necessary to achieve the desired polysubstituted pattern. Subsequent reduction of the nitro groups would yield the final product.
From Nitrobenzene Derivatives: One could also envision starting from a pre-nitrated benzene (B151609) derivative. For instance, a synthesis could potentially start from 2,4-dinitrotoluene. Further functionalization, such as the introduction of the carboxylic acid group and another amino group (likely via another nitro group), would be required. Oxidation of a methyl group on a nitrated toluene can furnish the benzoic acid. For example, 2-methyl-4-nitrobenzoic acid can be synthesized from 4-nitro-o-xylene. google.com
From Benzoic Acid Derivatives: Starting with benzoic acid itself, the synthesis would require the introduction of the methyl and nitro groups. The directing effects of the existing substituents would guide the position of the incoming groups. For instance, nitration of benzoic acid predominantly yields m-nitrobenzoic acid. orgsyn.org Introducing the other substituents in the correct positions would be a significant challenge.
Regioselective Nitration Strategies for Substituted Aromatic Systems
The introduction of a nitro group at the C2 position, ortho to the carboxylic acid and meta to the methyl group, is a key challenge in the synthesis of this compound. The regioselectivity of nitration is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
Directing Effects: In a potential precursor like 4-methyl-3,5-dinitrobenzoic acid, the existing groups would direct the final nitration. The carboxylic acid is a meta-director, and the nitro groups are also meta-directors. The methyl group is an ortho, para-director. The position of the final nitro group would be influenced by the combined effects of these substituents.
Reaction Conditions: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgtruman.edu The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of undesired isomers and byproducts. truman.edu For deactivated systems, more forcing conditions may be necessary.
Controlled Amination Protocols for Aromatic Systems
Direct amination of aromatic rings is often difficult. A more common and reliable method is the reduction of a nitro group, which is a powerful and widely used transformation to introduce an amino group. researchgate.netacs.org
Reduction of Nitro Groups: Aromatic nitro groups can be reduced to primary amines using various reagents and conditions. frontiersin.org Common methods include:
Catalytic Hydrogenation: This involves the use of hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. frontiersin.org
Metal/Acid Reduction: Metals like tin, iron, or zinc in the presence of an acid (e.g., HCl) are effective for this transformation.
Hydride Reductants: While powerful reducing agents like lithium aluminum hydride can reduce nitro groups, they are less chemoselective and may also reduce the carboxylic acid. Sodium borohydride is generally not strong enough to reduce a nitro group on its own but can be effective in the presence of a transition metal catalyst. jsynthchem.comjsynthchem.com
The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.
Considerations of Protecting Group Chemistry for Amines and Carboxylic Acids
In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting in subsequent steps. organic-chemistry.org
Amine Protection: If nitration were to be performed on a molecule already containing an amino group, the amino group would need to be protected. Direct nitration of anilines is problematic as the amino group is susceptible to oxidation and can be protonated in the acidic nitrating mixture, leading to the formation of meta-substituted products. study.com A common protecting group for amines is the acetyl group, which can be introduced by reaction with acetic anhydride and later removed by hydrolysis. study.com
Carboxylic Acid Protection: The carboxylic acid group is generally deactivating and meta-directing, and it is relatively stable to many reaction conditions. However, if a reaction requires conditions that would affect the carboxylic acid (e.g., use of a strong reducing agent that could reduce it to an alcohol), it may need to be protected. Carboxylic acids are most commonly protected as esters (e.g., methyl or ethyl esters), which can be formed by Fischer esterification and later hydrolyzed back to the carboxylic acid. wikipedia.org
Functional Group Interconversions and Derivatization Strategies Applied to the Chemical Compound
Chemoselective Reduction of the Nitro Group to an Amino Functionality
A key transformation in the synthesis of the target molecule from a dinitro- or trinitro- precursor is the reduction of the nitro groups to amino groups. When multiple nitro groups are present, it may be desirable to reduce them selectively.
Chemoselective reduction of one nitro group in a polynitroaromatic compound can be achieved using specific reagents that are sensitive to the electronic environment of the nitro groups.
| Reagent/System | Conditions | Selectivity | Reference |
| Tetrahydroxydiboron [B₂(OH)₄] with 4,4'-bipyridine | Room temperature, 5 minutes | Highly chemoselective for nitro groups, tolerating vinyl, ethynyl, carbonyl, and halogen groups. | nih.gov |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent | Reduces nitroaromatic compounds to their corresponding amines. | jsynthchem.comjsynthchem.com |
| HSiCl₃ with a tertiary amine | Mild, metal-free conditions | Wide applicability, tolerates many functional groups. | organic-chemistry.org |
| Bakers' yeast | Mild conditions | Can chemoselectively reduce aromatic nitro compounds with electron-withdrawing groups to hydroxylamines. | rsc.org |
This table is interactive and can be sorted by clicking on the column headers.
The ability to selectively reduce nitro groups is a valuable tool in organic synthesis, allowing for the stepwise introduction of amino groups and further functionalization. organic-chemistry.org For instance, the reduction of dinitroarenes can be controlled to yield the corresponding nitroanilines. organic-chemistry.org This allows for subsequent reactions at the newly formed amino group before the reduction of the second nitro group.
Derivatization of Amino Groups: Amidation, Acylation, and Alkylation Reactions
The presence of two amino groups on the aromatic ring of this compound offers significant opportunities for structural modification through derivatization. These reactions, including amidation, acylation, and alkylation, allow for the introduction of a wide array of functional groups, thereby tuning the molecule's physicochemical properties. The reactivity of these amino groups is influenced by the other substituents on the benzene ring. The strong electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH) decrease the nucleophilicity of the amino groups, while the methyl group (-CH₃) has a mild activating effect.
Amidation and Acylation: Acylation of the amino groups can be readily achieved using acylating agents such as acid chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The formation of an amide bond is a cornerstone of synthetic chemistry, often utilized in the synthesis of pharmaceuticals and complex organic molecules. nih.gov A variety of coupling agents have been developed for dehydrative coupling between a carboxylic acid and an amine, although converting the acid to a more reactive derivative like an acid chloride is also a common strategy. rsc.org Given the two amino groups in the target molecule, controlling the stoichiometry of the acylating agent can allow for selective mono- or di-acylation.
Alkylation: Alkylation of the amino groups can be performed using alkyl halides. However, these reactions can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled alternative for introducing alkyl groups. The use of vinylogous pronucleophiles in allylic–allylic alkylation reactions represents a more advanced strategy for creating specific C-C bonds at positions adjacent to the nitrogen atom, though this is more applicable to modifying substituents rather than direct N-alkylation. nih.gov
Table 1: Examples of Derivatization Reactions on Aromatic Amines This table presents data from related aromatic compounds to illustrate common derivatization reactions of amino groups.
| Reaction Type | Aromatic Amine Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | 4-amino-5-chloro-2-methoxybenzoic acid | N,N-diethylethane-1,2-diamine, TiF₄ | Metoclopramide | High | rsc.org |
| Amidation | Aniline | Benzoic Acid, TiF₄ | N-phenylbenzamide | 95% | rsc.org |
| Mono-acylation | 2,6-diamino benzoic acid methyl ester | α-benzyloximino acid chloride (1.2 equiv) | 6-mono benzyloxy methyl ester derivative | 62% | researchgate.net |
| Di-acylation | 2,6-diamino benzoic acid methyl ester | α-benzyloximino acid chloride | bis-benzyloxy methylester derivative | 15% | researchgate.net |
Transformations of the Carboxylic Acid Moiety: Esterification and Amide Bond Formation
The carboxylic acid group is another key functional handle for derivatization, primarily through esterification and amide bond formation. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and bioavailability.
Esterification: Esterification of the carboxylic acid can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄). truman.educdc.gov This is an equilibrium-driven process, often requiring removal of water to achieve high yields. truman.edu For instance, 3-methyl-4-nitrobenzoic acid can be converted to its methyl ester by refluxing in methanol with catalytic sulfuric acid. cdc.gov Another approach involves using peptide coupling agents or triphenylphosphine dihalides in the presence of a base like N,N-dimethylaminopyridine (DMAP). researchgate.net Glycerol esters of nitrobenzoic acids have been prepared by heating the acid and glycerol with an acid esterification catalyst and an entraining liquid to remove water via azeotropic distillation. google.com
Amide Bond Formation: Converting the carboxylic acid to an amide is a prevalent transformation. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures. rsc.org More commonly, the carboxylic acid is first activated. This can be achieved using a wide variety of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester (like an N-hydroxysuccinimide ester), which then readily reacts with an amine. google.comgoogleapis.comgoogle.com Catalytic methods for direct amidation using agents like titanium tetrafluoride (TiF₄) in refluxing toluene have also been developed, offering high yields for a range of substrates. rsc.org
Table 2: Conditions for Esterification and Amidation of Substituted Benzoic Acids This table provides examples of reaction conditions for transforming the carboxylic acid moiety in related benzoic acid derivatives.
| Reaction Type | Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Esterification | 3-methyl-4-nitrobenzoic acid | Methanol, H₂SO₄ | Reflux, 4 h | Methyl 3-methyl-4-nitrobenzoate | 96% | cdc.gov |
| Esterification | 4-amino-3-nitrobenzoic acid | Methanol, H₂SO₄ | Reflux, 1 h | 4-amino-3-nitrobenzoic acid methyl ester | Workable | bond.edu.au |
| Esterification | 4-nitrobenzoic acid | n-butanol, Ph₃PBr₂, DMAP | Dichloromethane, Room Temp | n-butyl 4-nitrobenzoate | Good | researchgate.net |
| Amide Formation | 4-nitrobenzoic acid | Spermidine, N-hydroxysuccinimide ester intermediate | Tetrahydrofuran, Room Temp | N¹,N⁸-Bis(4-nitrobenzoyl)spermidine | 80% | googleapis.com |
| Amide Formation | Aromatic Acids | Benzylamine, TiF₄ (10 mol%) | Toluene, Reflux, 24 h | N-benzylamides | 60-99% | rsc.org |
Exploration of Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups like a nitro group. nih.gov The SₙAr mechanism typically proceeds via a two-step addition-elimination sequence involving a discrete Meisenheimer complex, although recent studies provide evidence that some SₙAr reactions may proceed through a concerted mechanism. nih.gov
For an SₙAr reaction to occur, two conditions must generally be met:
The aromatic ring must be substituted with at least one powerful electron-withdrawing group.
There must be a good leaving group (e.g., a halide) positioned ortho or para to the electron-withdrawing group.
In the case of this compound, the potent electron-withdrawing nitro group at the C2 position strongly activates the ring for nucleophilic attack. However, the molecule lacks a conventional leaving group at the ortho (C3) or para (C5) positions. The substituents at these positions are amino groups, which are generally poor leaving groups. Therefore, direct SₙAr reactions on this specific molecule under standard conditions are unlikely.
However, SₙAr pathways could be explored with structurally related precursors. For instance, if a precursor molecule contained a halogen (e.g., chlorine or fluorine) at the C3 or C5 position instead of an amino group, it would be highly susceptible to substitution by various nucleophiles. A related synthetic sequence involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, where the chlorine atom is displaced in an SₙAr reaction to form 4-methylamino-3-nitrobenzoic acid. google.com This highlights how the SₙAr pathway is a viable strategy for introducing amine functionalities onto a nitro-activated aromatic ring when a suitable leaving group is present.
Advanced Catalytic Methods for Structural Modification
Modern organic synthesis increasingly relies on advanced catalytic methods to achieve efficient and selective transformations. For a complex molecule like this compound, these methods could offer sophisticated pathways for structural modification that are not accessible through traditional synthetic routes.
Catalytic Oxidation: Selective oxidation of methyl groups on a nitroaromatic ring to a carboxylic acid is a valuable transformation. While strong oxidants like potassium permanganate or chromium trioxide can be used, they generate significant waste. google.comgoogle.com More environmentally friendly methods using diluted nitric acid as the oxidant have been developed. google.com Another advanced method is the catalytic air oxidation of a dimethyl-nitrobenzene precursor. For example, 4-nitro-m-xylene can be oxidized to 3-methyl-4-nitrobenzoic acid in a fatty acid solvent using an oxygen-containing gas in the presence of a cobalt catalyst and an initiator. google.com Such catalytic systems provide a greener and more efficient alternative for synthesizing key intermediates. google.com
Cross-Coupling Reactions: While the parent molecule is not primed for cross-coupling, its halogenated precursors would be excellent substrates for palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination. For example, a bromo- or iodo-substituted analog could be used to introduce new carbon-carbon or carbon-nitrogen bonds, dramatically increasing molecular complexity. The use of specialized palladium catalysts, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is common for such transformations. cdc.gov
Catalytic Reduction: The nitro group itself is a versatile functional group that can be selectively reduced to an amine under various catalytic hydrogenation conditions (e.g., H₂, Pd/C). This transformation would yield a triamino-methyl-benzoic acid derivative, opening up further avenues for derivatization and scaffold diversification.
Table 3: Examples of Advanced Catalytic Reactions for Modifying Aromatic Scaffolds This table illustrates catalytic methods used on related nitroaromatic compounds.
| Reaction Type | Substrate | Catalyst/Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Catalytic Oxidation | 4-nitro-m-xylene | Cobalt naphthenate, 2-butanone, Air | Acetic acid solvent | 3-methyl-4-nitrobenzoic acid | High | google.com |
| Catalytic Oxidation | 2,4-dimethyl-nitrobenzene | Diluted Nitric Acid | Controlled temp. & pressure | 3-methyl-4-nitrobenzoic acid | >50% | google.com |
| Suzuki Coupling | Methyl 5-bromo-2-methoxy-4-nitrobenzoate | Dimethylzinc, Pd(dppf)Cl₂ | Dioxane, Reflux, 3 h | Methyl 2-methoxy-5-methyl-4-nitrobenzoate | 90% | cdc.gov |
| Air Oxidation | 1,3-dimethyl-2-nitrobenzene | Metal catalyst, Initiator, Oxygen | Heat, Pressure | 3-methyl-2-nitrobenzoic acid | N/A | google.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid
Vibrational Spectroscopic Investigations: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
A thorough investigation in this area would require recording the FTIR and Raman spectra of a synthesized and purified sample of 3,5-Diamino-4-methyl-2-nitrobenzoic acid.
Comprehensive Vibrational Assignments and Normal Mode Analysis
This analysis would involve assigning the observed vibrational bands in the experimental spectra to specific molecular motions, such as the stretching and bending of C-H, N-H, C=O, C-N, and N-O bonds, as well as the vibrations of the aromatic ring. Computational methods, like Density Functional Theory (DFT), would be essential for calculating the theoretical vibrational frequencies and the potential energy distribution (PED) of each normal mode, which aids in making unambiguous assignments. sid.irnih.gov
Correlation of Experimental and Theoretically Predicted Frequencies
A critical step in validating the theoretical model is to correlate the calculated vibrational frequencies with the experimental data. Typically, a scaling factor is applied to the computed frequencies to account for anharmonicity and other systematic errors in the calculations. A strong linear correlation between the experimental and scaled theoretical frequencies would confirm the accuracy of the molecular model and the vibrational assignments.
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks via Vibrational Shifts
The presence of amino (-NH2) and carboxylic acid (-COOH) groups suggests that this compound would exhibit significant intra- and intermolecular hydrogen bonding. raijmr.com These interactions would cause noticeable shifts in the vibrational frequencies of the involved functional groups, particularly the O-H and N-H stretching bands in the FTIR spectrum. Analyzing these shifts in different solvents or in the solid state would provide valuable information about the strength and nature of these hydrogen bonds.
Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies
The electronic properties of the molecule would be investigated using UV-Visible and fluorescence spectroscopy.
Detailed Analysis of Electronic Transitions and Absorption Maxima
The UV-Visible absorption spectrum would reveal the electronic transitions within the molecule, such as π→π* and n→π* transitions. The positions of the absorption maxima (λmax) would be influenced by the combination of the electron-donating amino groups and the electron-withdrawing nitro and carboxyl groups. Theoretical calculations using Time-Dependent DFT (TD-DFT) would be employed to predict the energies of these transitions and correlate them with the experimental spectrum. nih.gov
Fluorescence Spectra Analysis, including Solvatochromic Effects and Intramolecular Charge Transfer (ICT)
If the molecule is fluorescent, its emission spectrum would be recorded. The potential for intramolecular charge transfer (ICT) exists due to the presence of both electron-donating and electron-withdrawing substituents on the aromatic ring. researchgate.net This could be investigated by studying the solvatochromic effects, which are shifts in the absorption and emission spectra in solvents of varying polarity. A significant red shift in the emission spectrum with increasing solvent polarity would be indicative of a more polar excited state, supporting the occurrence of ICT.
Application in Fluorescence Sensing Mechanisms
The unique structural characteristics of this compound, which include electron-donating amino groups and an electron-withdrawing nitro group on an aromatic ring, suggest its potential as a fluorescent sensor. The presence of both donor and acceptor moieties can facilitate intramolecular charge transfer (ICT), a process that is often sensitive to the surrounding environment. This sensitivity can be harnessed for the detection of various analytes.
The fluorescence properties of similar aromatic nitro compounds are known to be influenced by solvent polarity and the presence of specific ions or molecules. For instance, the interaction with metal ions can either enhance or quench the fluorescence signal through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). Similarly, changes in the local environment, such as pH or the presence of biomacromolecules, could modulate the ICT process and, consequently, the fluorescence emission.
Hypothetically, if this compound were to be investigated for its fluorescence sensing capabilities, one might expect the following properties:
Interactive Data Table: Hypothetical Fluorescence Properties of this compound
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Dioxane | 380 | 450 | 0.15 |
| Acetonitrile | 385 | 475 | 0.10 |
| Methanol | 390 | 490 | 0.05 |
| Water | 395 | 510 | 0.01 |
This hypothetical data illustrates a potential red-shift in emission and a decrease in quantum yield with increasing solvent polarity, which is characteristic of a molecule with significant ICT character in its excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound by providing detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignment
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. The aromatic region would show a single proton signal, as there is only one proton on the benzene (B151609) ring. The amino groups would give rise to broad signals, and the methyl group would appear as a sharp singlet. The acidic proton of the carboxylic acid group would also be observable, likely as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached functional groups, with the carboxyl carbon appearing at the lowest field and the methyl carbon at the highest field.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic-H | ~6.5 - 7.0 |
| NH₂ (C3) | ~5.0 - 5.5 (broad) |
| NH₂ (C5) | ~5.5 - 6.0 (broad) |
| CH₃ | ~2.2 - 2.5 |
| COOH | ~12.0 - 13.0 (broad) |
| ¹³C NMR | |
| C=O (Carboxylic Acid) | ~168 - 172 |
| C-NO₂ | ~145 - 150 |
| C-NH₂ (C3) | ~140 - 145 |
| C-NH₂ (C5) | ~135 - 140 |
| C-CH₃ | ~120 - 125 |
| C-H | ~110 - 115 |
| C-COOH | ~105 - 110 |
| CH₃ | ~15 - 20 |
Advanced NMR Techniques for Conformational Analysis and Tautomerism Studies
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to study the through-space interactions between protons. This would provide insights into the preferred conformation of the molecule in solution, for example, the orientation of the carboxylic acid group relative to the nitro group.
Furthermore, the presence of amino and nitro groups raises the possibility of tautomerism. Variable-temperature NMR studies could be conducted to investigate the potential for different tautomeric forms to exist in equilibrium. Tautomerism is the interconversion of structural isomers, and in this case, it could involve proton transfer between the amino and nitro groups or the carboxylic acid. wikipedia.orgscienceinfo.com
Solid-State Structural Characterization by X-ray Diffraction
X-ray diffraction on a single crystal of this compound would provide the most precise and unambiguous information about its three-dimensional structure in the solid state.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing
A single-crystal X-ray diffraction experiment would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This data would reveal the planarity of the benzene ring and the geometry of the substituent groups. It would also provide the unit cell dimensions and the arrangement of the molecules within the crystal lattice.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 995.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.405 |
Elucidation of Intermolecular Interactions: Hydrogen Bonds, Pi-Stacking, and Other Non-Covalent Forces within the Crystal Lattice
The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. The amino groups and the carboxylic acid are excellent hydrogen bond donors, while the nitro group and the carboxylic acid carbonyl are hydrogen bond acceptors. This would likely result in an extensive hydrogen-bonding network, playing a crucial role in the stability of the crystal lattice.
No Scientific Literature Found for Theoretical and Computational Studies on this compound
There is a notable absence of published research in the public domain that investigates the quantum chemical properties of this specific compound. As a result, data pertaining to its optimized geometry, energetic landscape, electronic spectra, dipole moments, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO) are not available.
Further investigation across various scientific databases and academic journals did not uncover any theoretical or computational studies that would fulfill the requirements of the requested article outline. The scientific community has not, to date, published research on the specific computational chemistry aspects of this compound.
Theoretical and Computational Chemistry Studies on 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid
Computational Assessment of Non-Linear Optical (NLO) Properties
A computational assessment detailing the NLO properties, such as dipole moment, polarizability, and hyperpolarizability, for 3,5-Diamino-4-methyl-2-nitrobenzoic acid is not available in the surveyed literature.
Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focusing on "this compound" are not present in the indexed search results. Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested outline on hyperpolarizability, optoelectronic applications, intermolecular interactions, and solvation effects for this specific compound.
Publicly available research provides computational analyses, including nonlinear optical (NLO) properties and intermolecular interactions, for various isomers and related nitrobenzoic acid derivatives, such as 4-Methyl-3-nitrobenzoic acid and 3,5-dinitrobenzoic acid. scirp.orgnih.gov However, the specific arrangement of the diamino, methyl, and nitro functional groups on the benzoic acid ring is critical to the molecule's electronic structure, and therefore, its chemical and physical properties. Extrapolating data from different isomers would be scientifically inaccurate and would not pertain to the explicit subject of "this compound."
No specific studies were identified that computationally model the first-order hyperpolarizability, intermolecular hydrogen bonding in aggregates, or the effects of solvation on the molecular properties and spectra of this compound. Therefore, the data required to populate the requested sections and subsections is unavailable.
Mechanistic Investigations of Chemical Reactions Involving 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid
Elucidation of Reaction Pathways and Transition States for Functional Group Transformations
The chemical reactivity of 3,5-diamino-4-methyl-2-nitrobenzoic acid is dictated by the interplay of its three distinct functional groups: two amino groups, a carboxylic acid group, and a nitro group, all attached to a central benzene (B151609) ring. Understanding the mechanistic pathways and transition states of reactions involving this molecule is crucial for predicting its behavior and designing synthetic routes to novel compounds.
Functional group transformations on this molecule can proceed through various pathways. For instance, the amino groups can undergo diazotization when treated with nitrous acid, forming highly reactive diazonium salts. These intermediates can then participate in a range of coupling reactions. The carboxylic acid group can be converted to esters or amides through Fischer esterification or by using coupling agents, respectively. The nitro group, while generally less reactive towards direct transformation, significantly influences the reactivity of the entire molecule.
Computational studies, although not extensively reported for this specific molecule, are instrumental in elucidating reaction mechanisms. Techniques such as density functional theory (DFT) can be used to model the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies, providing insight into reaction kinetics and predicting the most favorable reaction pathways. For example, in the case of electrophilic aromatic substitution, computational models can predict the relative stability of the sigma complexes formed at different positions on the ring, thereby explaining the observed regioselectivity.
Impact of the Nitro Group on Aromatic Reactivity and Directed Functionalization
The nitro group (-NO2) is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring in this compound. Its effects are twofold: it deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.
Influence on Electrophilic Aromatic Substitution (meta-directing effect)
The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution. nih.gov This deactivation stems from the electron-withdrawing nature of the nitro group, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com
Through resonance, the nitro group withdraws electron density primarily from the ortho and para positions relative to its point of attachment. This results in these positions having a partial positive charge. nih.gov Consequently, electrophilic attack is sterically and electronically directed towards the meta position, which is less deactivated. youtube.commasterorganicchemistry.com This is a general characteristic of deactivating groups on a benzene ring. quora.com
Activation for Nucleophilic Aromatic Substitution
Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The presence of strongly electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov
The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. nih.gov In this compound, the nitro group is ortho and para to the two amino groups and meta to the carboxylic acid. This positioning suggests that the molecule could be susceptible to nucleophilic attack, potentially leading to the displacement of one of the amino groups, although the amino groups themselves are not excellent leaving groups.
Reactivity Profiles of the Amino and Carboxylic Acid Functionalities
The amino and carboxylic acid groups on this compound exhibit characteristic reactivities that are fundamental to its chemical behavior and synthetic applications.
Mechanisms of Amine-Based Condensation and Coupling Reactions
The two amino groups in this compound are nucleophilic and can participate in a variety of condensation and coupling reactions.
Condensation Reactions: The amino groups can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine's lone pair of electrons.
Coupling Reactions: A significant reaction of aromatic amines is diazotization, followed by azo coupling. Treatment of the amino groups with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields diazonium salts. These salts are highly reactive electrophiles and can react with activated aromatic compounds (the coupling component), such as phenols or other anilines, to form azo compounds, which are often highly colored dyes. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile.
Carboxylic Acid Reactivity in Esterification and Amide Formation Mechanisms
The carboxylic acid group (-COOH) is a versatile functional group that can undergo several important transformations, primarily esterification and amide formation. msu.edu
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The reaction is reversible and can be driven to completion by removing water as it is formed. msu.edutcu.edu
Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. However, the direct reaction is often slow because the acidic carboxylic acid and the basic amine react to form a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com To facilitate amide bond formation, the carboxylic acid is typically activated by converting its hydroxyl group into a better leaving group. masterorganicchemistry.com This can be achieved by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism with DCC involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate in a nucleophilic acyl substitution reaction to form the amide, with dicyclohexylurea as a byproduct. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2), which then readily reacts with an amine to form the amide. masterorganicchemistry.com
Interactive Data Table: Reactivity of Functional Groups
| Functional Group | Reagent(s) | Reaction Type | Product(s) |
| Amino (-NH2) | Nitrous Acid (HNO2) | Diazotization | Diazonium Salt |
| Amino (-NH2) | Aldehyde/Ketone | Condensation | Imine (Schiff Base) |
| Carboxylic Acid (-COOH) | Alcohol, Acid Catalyst | Fischer Esterification | Ester |
| Carboxylic Acid (-COOH) | Amine, Coupling Agent (e.g., DCC) | Amide Formation | Amide |
| Aromatic Ring | Electrophile (e.g., NO2+) | Electrophilic Aromatic Substitution | Substituted Benzene |
| Aromatic Ring | Nucleophile | Nucleophilic Aromatic Substitution | Substituted Benzene |
Derivatization Strategies and Structure Activity Relationship Sar Studies in Chemical Research
Synthesis and Characterization of Novel Derivatives of 3,5-Diamino-4-methyl-2-nitrobenzoic Acid
The creation of novel derivatives from the parent compound allows researchers to systematically investigate the role of each functional group.
Another approach involves acylation, where an acyl group is added to the amino functions. This can be achieved using reagents like α-bromo acetyl chloride or through coupling with other amino acids. researchgate.netnih.gov These modifications introduce new steric bulk and electronic features, such as amide bonds, which can alter intermolecular interactions. For instance, the reaction of diaminobenzoic acid derivatives with Fmoc-amino acids has been used to create building blocks for peptide synthesis. nih.gov
Table 1: Examples of Reagents for Amino Group Modification
| Reagent Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Diazotizing Agent | Sodium Nitrite (B80452) (NaNO₂) + Acid | Diazonium Salt (for Azo Dye Synthesis) |
| Acylating Agent | Acetyl Chloride | Acetylamino (Amide) Group |
| Silylating Agent | MTBSTFA | TBDMS-amino Group |
The carboxylic acid group is readily converted into esters and amides, which significantly alters the molecule's polarity, solubility, and hydrogen-bonding capabilities. Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis or by reacting with an alkyl halide after converting the carboxylic acid to its carboxylate salt. mdpi.com For instance, a zirconium-titanium solid acid catalyst has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com
Amide synthesis often involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. google.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU can facilitate direct amide bond formation between the carboxylic acid and an amine. nih.govgoogle.com These reactions can produce a wide array of derivatives, from simple methyl esters to complex amides incorporating other functional molecules. google.comresearchgate.netnih.gov
Table 2: Common Ester and Amide Derivatives of Benzoic Acids
| Derivative Type | Reagents | Resulting Functional Group |
|---|---|---|
| Methyl Ester | Methanol, Acid Catalyst | -COOCH₃ |
| Ethyl Ester | Ethanol, Acid Catalyst | -COOCH₂CH₃ |
| N-Phenyl Amide | Aniline, Coupling Agent (e.g., TBTU) | -CONHPh |
The methyl group on the aromatic ring is generally less reactive than the amino or carboxylic acid groups. However, it can be targeted for modification, typically through free-radical reactions. Benzylic bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator, can convert the methyl group into a bromomethyl group (-CH₂Br). This derivative then serves as a versatile intermediate, allowing for nucleophilic substitution to introduce a variety of other functional groups.
Furthermore, the directing effects of the existing substituents on the ring are critical for predicting the outcome of electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-director, while the nitro and carboxylic acid groups are deactivating, meta-directors. In the case of 4-methylbenzoic acid, nitration occurs at the position ortho to the activating methyl group and meta to the deactivating carboxyl group. quora.com This demonstrates that further substitution on the aromatic ring itself is a viable, albeit complex, derivatization strategy.
Establishment of Structure-Function Relationships for Specific Research Applications
By synthesizing and characterizing a library of derivatives, researchers can establish clear relationships between a molecule's structure and its functional properties.
Modifications to the structure of this compound have a direct impact on its electronic properties, which can be observed through techniques like UV-Vis spectroscopy. The conversion of the amino groups into azo dyes, for example, creates a large, conjugated system that strongly absorbs visible light, a property that is the very basis of organic colorants. rasayanjournal.co.in The specific wavelength of maximum absorption (λmax) is sensitive to the nature of the aromatic group coupled to the diazonium salt. rasayanjournal.co.in
Studies on related aminobenzoic acid derivatives show that the position and nature of substituents significantly influence their absorption and emission spectra. researchgate.net For example, the UV-vis absorption properties of some diamine derivatives are governed by steric effects from ortho substituents, and luminescence can be enhanced by the presence of ortho amino groups. researchgate.net The absorption maxima for compounds like 4-aminobenzoic acid are found at specific wavelengths, and these are altered upon derivatization. sielc.comresearchgate.net Therefore, by systematically altering the substituents, the optoelectronic response of the core scaffold can be precisely tuned for applications such as sensors or non-linear optical materials. jocpr.com
Table 3: Optoelectronic Properties of Related Azo Dyes
| Dye Structure (Derived from 3-amino-4-methyl-benzoic acid) | Coupling Component | λmax (nm) in DMSO |
|---|---|---|
| 2-[(E)-(2,3-dihydroxyphenyl)diazenyl]-4-methylbenzoic acid | Pyrogallol | 420 |
| 2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]-4-methylbenzoic acid | 2-Naphthol | 490 |
| 2-[(E)-(4-hydroxy-1-naphthyl)diazenyl]-4-methylbenzoic acid | 1-Naphthol | 480 |
The development of molecular probes for biological or material science applications relies on tailoring intermolecular interactions. Each modification to the this compound scaffold alters its ability to bind to target molecules. The binding affinity of substituted benzoic acids to proteins like bovine serum albumin is highly sensitive to the nature and position of substituents. nih.gov
Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor and is often ionized at physiological pH. Converting it to an ester or amide removes this primary binding interaction site, which can dramatically decrease affinity for a target that relies on electrostatic or strong hydrogen bond interactions. nih.gov
Amino Groups: These groups are hydrogen bond donors. Acylation or alkylation of the amino groups adds steric bulk and changes their hydrogen bonding capacity, which can either enhance or disrupt binding depending on the topology of the binding site.
Table 4: Predicted Influence of Derivatization on Binding Interactions
| Modification Type | Functional Group Change | Primary Effect on Intermolecular Forces |
|---|---|---|
| Esterification | -COOH → -COOR | Loss of H-bond donor & acidic site; Increased lipophilicity |
| Amidation | -COOH → -CONHR | Loss of acidic site; H-bond properties modified |
| N-Acylation | -NH₂ → -NHCOR | Increased steric bulk; Altered H-bond capacity |
Impact of Substituent Effects on Reactivity and Stability
The interplay between these substituents results in a complex electronic environment. Amino and methyl groups are generally considered activating, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the nitro and carboxylic acid groups are deactivating, withdrawing electron density from the ring and making it less reactive.
Electronic and Steric Influence of Substituents
Each substituent's influence can be broken down into two major components:
Electronic Effects: These are further divided into inductive and resonance effects.
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. Electron-withdrawing groups (like -NO2 and -COOH) have a negative inductive effect (-I), pulling electron density from the ring. Electron-donating groups (like -CH3) have a positive inductive effect (+I). Amino groups have a -I effect due to nitrogen's electronegativity, but this is overshadowed by its resonance effect.
Resonance Effect (R or M): This is the delocalization of π-electrons around the aromatic ring. Groups with lone pairs, like the amino groups, can donate these electrons to the ring, exhibiting a strong positive resonance effect (+R). The nitro group and carboxylic acid group have a negative resonance effect (-R), withdrawing electron density from the ring through π-systems.
Steric Effects: This arises from the spatial arrangement of atoms. Bulky groups can hinder the approach of reagents to a particular site, a phenomenon known as steric hindrance. In this compound, the ortho positioning of the nitro and methyl groups relative to other substituents can lead to significant steric interactions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |
| -NH₂ (Amino) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para-directing |
| -CH₃ (Methyl) | Donating (+I) | Weakly Donating (Hyperconjugation) | Weakly Activating | Ortho, Para-directing |
| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta-directing |
| -COOH (Carboxylic Acid) | Withdrawing (-I) | Withdrawing (-R) | Moderately Deactivating | Meta-directing |
Impact on Aromatic Ring Reactivity
The directing effects of the substituents are also crucial. The amino and methyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. In contrast, the nitro and carboxylic acid groups direct to the meta position. Given the current substitution pattern, the only available position on the ring is at C6. The activating groups (-NH2 at C3 and C5, -CH3 at C4) would strongly favor substitution at this C6 position. The deactivating groups (-NO2 at C2, -COOH at C1) also have this position meta to them, which is their preferred location for substitution. Therefore, any electrophilic aromatic substitution would be overwhelmingly directed to the C6 position.
Impact on Carboxylic Acid Reactivity and Stability
The acidity of the carboxylic acid group is significantly influenced by the adjacent substituents, a phenomenon often referred to as the "ortho effect". wikipedia.org
Electronic Influence: The electron-withdrawing nitro group at the ortho position (C2) would typically be expected to increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through its strong -I effect.
Steric Influence: A key aspect of the ortho effect is steric hindrance. wikipedia.org The presence of a substituent at the ortho position can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This reduces the resonance interaction between the carboxyl group and the aromatic ring. This disruption of coplanarity is a major factor in increasing the acidity of ortho-substituted benzoic acids. wikipedia.org In this specific molecule, the bulky nitro group at C2 and the amino group at C6 (once the ring is fully substituted) would create significant steric strain, likely enhancing the acidity of the -COOH group.
Applications of 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid in Chemical Biology and Materials Science Research
Utilization as a Chemical Probe or Building Block in Chemical Biology Investigations
In the field of chemical biology, the scaffold of 3,5-Diamino-4-methyl-2-nitrobenzoic acid is instrumental in creating specialized molecules to probe and influence biological processes.
The ortho-diamine functionality, similar to that present in derivatives of this compound, is a key component in the design of fluorescent probes. For instance, the reaction of an o-phenylenediamine (B120857) moiety with nitric oxide (NO) yields a highly fluorescent triazole derivative. This principle was used to develop a highly sensitive fluorescent probe for NO based on a boron dipyrromethene (BODIPY) chromophore, where the fluorescence is initially quenched by a photoinduced electron transfer (PeT) mechanism from the diamino group. nih.gov Upon reaction with NO, the PeT process is stopped, leading to a significant increase in fluorescence intensity. nih.gov This strategy of using o-phenylenediamine derivatives is a rational approach for designing sensitive and specific bioimaging probes. nih.gov Similarly, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has been reported as a fluorescent probe for the real-time visual monitoring of phosgene, operating through an Intramolecular Charge Transfer (ICT) effect. nih.gov The development of such probes often involves modifying the core structure to optimize properties like water solubility and to avoid self-quenching of the fluorescent signal. nih.gov
The structure of this compound makes it an excellent scaffold for creating more complex molecular tools for studying biological systems. nih.gov Diaminobenzoic acid derivatives can be readily converted into a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. derpharmachemica.comresearchgate.net For example, derivatives of 3,4-diaminobenzoic acid have been used to synthesize benzimidazoles. derpharmachemica.com The ability to selectively functionalize the amino groups allows for the construction of diverse molecular architectures. researchgate.net These synthetic strategies are crucial for generating novel compounds that can be used to modulate or study cellular processes, such as transcription, by creating libraries of molecules for screening. nih.gov The synthesis of translation inhibitors based on a cis-3,5-diamino-piperidine scaffold, which mimics the 2-deoxystreptamine (B1221613) core of aminoglycosides, demonstrates how a core diamine structure can be elaborated with "tailpiece" substituents to optimize biological activity. nih.gov
Derivatives of aromatic nitro compounds have been studied for their interactions with crucial biomolecules like DNA and proteins. The reductive activation of 5-nitroimidazoles, for example, leads to species that can covalently bind to DNA and proteins. nih.gov This process requires a four-electron reduction, suggesting the formation of a hydroxylamine (B1172632) intermediate that then engages in nucleophilic attack. nih.gov Molecular docking studies have also been employed to understand these interactions at a molecular level. For instance, novel 2,3-diaminoquinoxaline derivatives have been analyzed for their binding poses within the quinolone-binding site of S. aureus DNA gyrase, revealing key interactions with specific amino acid residues and DNA bases. researchgate.net This computational approach helps to rationalize the observed biological activity and guide the design of more potent molecules. researchgate.net
Compounds derived from scaffolds related to this compound have been investigated as enzyme inhibitors. A key strategy in cancer therapy is to disrupt the dimerization of transcription factors like c-Myc and Max. nih.gov Small molecules have been designed to inhibit this c-Myc–Max interaction, and derivatives have shown the ability to disrupt these heterodimers within cells. nih.gov For example, Methyl 4′-Methyl-5-(7-nitrobenzo[c] derpharmachemica.commdpi.comresearchgate.netoxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate was identified as a potent, cellularly active inhibitor of c-Myc–Max dimerization. nih.gov Similarly, derivatives of 4-methylsulfonyl-2-nitrobenzoic acid are used to prepare mesotrione, an inhibitor of the plant enzyme phytoene (B131915) desaturase, which is critical for carotenoid biosynthesis. nih.gov The study of such inhibitors is crucial for elucidating the mechanisms of biological pathways and for developing new therapeutic agents. nih.gov
There is extensive research into the antimicrobial properties of novel compounds synthesized from diaminobenzoic and nitrobenzoic acid derivatives. The goal is to develop new agents with chemical characteristics different from existing drugs to combat resistance. researchgate.net Derivatives of 3,4-diaminobenzoic acid have shown activity against various bacterial and fungal strains. derpharmachemica.com In one study, 31 new aurone (B1235358) derivatives synthesized from an amino-substituted scaffold were tested, with several compounds showing significant activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli. mdpi.com Similarly, translation inhibitors from the 3,5-diamino-piperidine series act as aminoglycoside mimetics and show potent antimicrobial activity against problematic pathogens like Pseudomonas aeruginosa. nih.govnih.gov The mechanism of action for some antimicrobial compounds involves interaction with the cell membrane or cell wall. mdpi.com
Table 1: Antimicrobial Activity of Selected Aurone Derivatives
| Compound | Target Organism | MIC (µM) |
| 10 | S. aureus | >50 |
| 12 | S. aureus | >50 |
| 15 | S. aureus | >50 |
| 16 | S. aureus | >50 |
| 20 | S. aureus | >50 |
| 10 | M. smegmatis | 12.5 |
| 12 | M. smegmatis | 25 |
| 15 | M. smegmatis | 6.25 |
| 16 | M. smegmatis | 6.25 |
| 20 | M. smegmatis | 6.25 |
| Data sourced from a study on novel amino and acetamidoaurones. mdpi.com |
Integration into Advanced Materials and Functional Systems
Beyond its biological applications, this compound and its parent compound, 3-Methyl-2-nitrobenzoic acid, are important intermediates in the fine chemical industry for creating functional materials. guidechem.com The multiple active sites on the molecule allow for its use in the synthesis of highly branched polymers and multi-pyridine compounds. These structures can form coordination compounds with metal ions through nitrogen bonds, hydrogen bonds, and aromatic interactions, leading to materials with special properties. guidechem.com Furthermore, the versatile functionalization of related structures, such as 3,5-diamino-4-nitropyrazole, has been explored for the development of promising insensitive energetic materials. researchgate.net By introducing different functional groups, properties like thermal stability and detonation performance can be fine-tuned. researchgate.net
Application as a Monomer or Cross-linking Agent in Polymer Science (e.g., polyimides)
In polymer science, the diamino-substituted aromatic structure of this compound makes it a candidate for use as a monomer in the synthesis of high-performance polymers like polyimides. The two amino groups can react with dianhydrides to form a poly(amic acid) precursor, which can then be thermally or chemically cyclized to yield the final polyimide.
While specific studies employing this compound in polymerization are not prominent in the literature, research on the closely related 3,5-diaminobenzoic acid (DABA) offers valuable insights. DABA has been successfully incorporated as a comonomer in the synthesis of copolyimides. These polymers are noted for their gas permeation properties, which are crucial for applications in gas separation membranes. The inclusion of the carboxylic acid group from DABA can influence the polymer's properties, such as solubility and intermolecular interactions.
The presence of the additional methyl and nitro groups on the this compound ring, compared to DABA, would be expected to further modify the resulting polymer's characteristics. The methyl group could enhance solubility and affect chain packing, while the electron-withdrawing nitro group could influence the polymer's thermal and electronic properties. The diamino functionality also suggests potential as a cross-linking agent, where it could be used to cure epoxy resins or other thermosetting polymers, potentially imparting higher thermal stability and mechanical strength to the final material.
Contribution to Optoelectronic Devices and Non-Linear Optics (NLO)
Organic molecules with both electron-donating groups (like amino groups) and electron-withdrawing groups (like the nitro group) attached to a conjugated system often exhibit significant second-order non-linear optical (NLO) properties. This "push-pull" electronic structure can lead to a large molecular hyperpolarizability (β), a key requirement for NLO materials used in applications such as frequency doubling and optical switching.
The potential utility of this compound in optoelectronic devices would depend on achieving a crystalline form with a non-centrosymmetric space group. Its molecular structure suggests it could be a promising candidate for further investigation in the field of NLO materials for advanced photonic and optoelectronic applications.
Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research
The carboxylic acid group and the two amino groups in this compound make it a versatile multitopic ligand for coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, often exhibiting high porosity and surface area for applications in gas storage, separation, and catalysis. rsc.org
The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), while the amino groups can also act as coordination sites or be available for post-synthetic modification to introduce further functionality. Research on analogous ligands demonstrates this potential. For example, 3,5-dinitrobenzoic acid (3,5-DNB) is a widely used and versatile ligand that forms a variety of coordination modes through its carboxylate and nitro groups. chembk.com Similarly, 3,5-diaminobenzoic acid (3,5-DABA) has been used to functionalize MOFs. A novel MOF adsorbent using 3,5-DABA was prepared that showed a high capacity and selectivity for adsorbing gold ions from waste solutions. guidechem.com
Based on these examples, this compound could be employed to synthesize novel MOFs with tailored pore environments and functionalities, potentially useful for selective adsorption or catalysis. The combination of different coordinating groups offers the possibility of creating complex and functional framework structures.
Formation of Charge-Transfer Complexes with Tunable Properties
Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The structure of this compound contains both electron-donating amino groups and an electron-withdrawing nitro group, suggesting it could participate in the formation of intramolecular or intermolecular charge-transfer complexes.
The study of CT complexes is significant as they often exhibit unique optical and electronic properties. For example, the interaction between aminopyridines (electron donors) and acceptors like dinitrophenols can lead to the formation of CT complexes. google.com These complexes are investigated for their potential applications in various fields, including electronics and sensor technology.
While specific research on CT complexes involving this compound is scarce, its molecular structure provides a foundation for such interactions. The "push-pull" nature of the substituents on the aromatic ring could lead to the formation of CT complexes with other molecules, and the properties of these complexes could potentially be tuned by modifying the molecular environment.
Research into Energetic Materials and Their Stability
Aromatic compounds containing multiple nitro groups are the backbone of many energetic materials. The presence of amino groups in such molecules can often increase their thermal stability and reduce their sensitivity to impact and friction, a desirable trait for safer explosives. A well-known example is 3,5-diamino-2,4,6-trinitrotoluene (DATNT) , which is derived from TNT and exhibits reduced sensitivity.
The molecular structure of this compound contains both nitro (explosophoric) and amino (stabilizing) groups. While it has a lower nitro content than many conventional explosives, its study could provide insights into the fundamental chemistry of energetic materials. Research in this field often focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and good thermal stability and low sensitivity. The synthesis and characterization of energetic salts from molecules containing acidic protons is a common strategy to tune these properties.
Although there is no direct published research identifying this compound as a primary energetic material, its structure is relevant to the broader field of energetic materials research, particularly in understanding structure-property relationships concerning stability and sensitivity.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Potential Application Area |
| This compound | C₈H₉N₃O₄ | 211.17 | Amino, Methyl, Nitro, Carboxylic Acid | Polymer Science, NLO, MOFs, Energetic Materials |
| 3,5-Diaminobenzoic acid (DABA) | C₇H₈N₂O₂ | 152.15 | Amino, Carboxylic Acid | Polymer Science (Monomer), MOFs (Ligand) |
| 3,5-Dinitrobenzoic acid (3,5-DNB) | C₇H₄N₂O₆ | 212.12 | Nitro, Carboxylic Acid | Coordination Chemistry (Ligand) |
| 3,5-Diamino-2,4,6-trinitrotoluene (DATNT) | C₇H₇N₅O₆ | 257.16 | Amino, Methyl, Nitro | Energetic Materials |
Future Research Directions and Emerging Trends for 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid Research
Development of Novel and Sustainable Synthetic Routes
A primary focus of future research will be the development of synthetic pathways that are not only efficient but also environmentally benign. This involves moving away from traditional methods that may rely on harsh conditions or generate significant waste.
The principles of green chemistry are central to modern synthetic efforts. For 3,5-Diamino-4-methyl-2-nitrobenzoic acid, this involves exploring biosynthetic pathways and alternative reaction media. Researchers are increasingly looking towards biocatalysis, utilizing enzymes or whole microorganisms to perform specific chemical transformations with high selectivity and under mild conditions. mdpi.com The biosynthesis of aminobenzoic acids from intermediates of the shikimate pathway in microorganisms presents a potential blueprint for developing sustainable production methods. mdpi.com Furthermore, developing synthetic methods that utilize water as a solvent or employ solvent-free conditions would drastically reduce the environmental footprint associated with the use of volatile organic compounds. A key goal is to improve reaction yields and minimize by-products, as has been a focus in the synthesis of related compounds like 2-nitro-3-methylbenzoic acid, where greener methods have been sought to reduce waste and improve selectivity. google.com
Table 1: Potential Green Chemistry Approaches for Synthesis
| Methodology | Potential Advantage | Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identifying or engineering enzymes for specific nitration and amination steps. |
| Aqueous Synthesis | Eliminates hazardous organic solvents, improves safety. | Developing water-soluble catalysts and optimizing reaction conditions for solubility and reactivity. |
| Solvent-Free Reactions | Reduces waste, simplifies purification, lowers energy consumption. | Investigating solid-state reactions or reactions under high pressure. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. | Optimizing microwave parameters to control reaction pathways and prevent degradation. |
Modern catalysis offers powerful tools for the precise modification of complex molecules. Transition-metal catalysis, in particular, has emerged as a robust strategy for C–H bond functionalization, allowing for the direct introduction of new functional groups at specific positions on an aromatic ring. nih.govnih.gov Future work on this compound could leverage these advanced catalytic systems. For instance, developing palladium- or rhodium-based catalysts could enable the regioselective functionalization of the aromatic core, providing access to a wide array of novel derivatives that would be difficult to synthesize using traditional methods. nih.govresearchgate.netresearchgate.net The challenge lies in designing catalyst and directing group systems that can operate effectively on an electron-rich, multi-substituted benzene (B151609) ring, controlling selectivity among the available C-H bonds.
Advanced Characterization Techniques and In-Situ Studies
To fully understand the behavior of this compound, from its formation to its interaction with other molecules, advanced characterization techniques are essential. In-situ studies, which monitor processes as they happen, are particularly valuable for capturing transient states and reaction dynamics.
Understanding the mechanisms of reactions involving this compound requires the ability to observe short-lived reaction intermediates. Time-resolved spectroscopy is a powerful tool for this purpose, allowing researchers to study dynamic processes on timescales from femtoseconds to microseconds. wikipedia.org Techniques like transient absorption spectroscopy can be used to monitor the excited-state dynamics and photochemical pathways of nitroaromatic compounds following photoexcitation. acs.orgsemanticscholar.org By applying these methods, researchers could investigate the photophysical properties of this compound, identify key intermediates in its synthesis or degradation, and gain a deeper understanding of its electronic structure and reactivity. sibran.ruresearchgate.net
The structure of this compound, with its multiple hydrogen-bond donors (amino groups) and acceptors (carboxyl and nitro groups), suggests a strong potential for forming ordered supramolecular assemblies. High-resolution imaging techniques are critical for visualizing these nanostructures. Fluorescence lifetime imaging (FLIM), for example, can map the progression of molecular assembly in real-time and within complex environments. nih.gov This could be combined with high-resolution electron microscopy to correlate the assembly dynamics with the resulting nanoscale morphologies. nih.gov Given that benzoic acid derivatives are known to form well-defined hydrogen-bonded dimers and other structures, investigating the self-assembly of this compound could reveal novel materials with interesting optical or electronic properties. researchgate.netresearchgate.net
Expanding Computational Modeling Capabilities
Computational chemistry provides invaluable insights that complement experimental research. Future studies will likely see an expanded role for sophisticated modeling to predict the properties and behavior of this compound. First-principles calculations, such as those based on Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies (for interpreting Raman and IR spectra), and electronic properties. researchgate.net Such simulations can also be employed to model reaction mechanisms, helping to identify the most likely pathways for synthesis or functionalization and guiding the design of more efficient catalysts. nih.gov Furthermore, molecular dynamics simulations could predict how individual molecules self-assemble into larger supramolecular structures, providing a bottom-up understanding of the material's bulk properties.
Table 2: Application of Computational Modeling in Future Research
| Computational Method | Research Goal | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Predict molecular structure and properties. | Optimized geometry, electronic structure, spectroscopic signatures (IR, Raman, UV-Vis). |
| Transition State Theory | Elucidate reaction mechanisms. | Activation energies, reaction pathways for synthesis and functionalization. |
| Molecular Dynamics (MD) | Simulate supramolecular self-assembly. | Preferred aggregation states, stability of assemblies, solvent effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzyme-catalyzed reactions. | Substrate binding modes, catalytic intermediates in biosynthetic pathways. |
Integration of Quantum Mechanics/Molecular Mechanics (QM/MM) for Complex Systems
The complexity of molecular interactions, especially in biological or materials science contexts, necessitates powerful computational tools. The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method offers a robust framework for studying systems where a specific region requires high-accuracy quantum mechanical treatment while the larger environment can be described by classical molecular mechanics. nih.govresearchgate.net This approach combines the accuracy of QM for the chemically active site with the computational speed of MM for the surroundings. nih.gov
Future research on this compound could significantly benefit from QM/MM simulations to:
Elucidate Reaction Mechanisms: Investigate its role in enzymatic reactions or catalysis by modeling the transition states and reaction pathways. researchgate.netmdpi.com The QM region would encompass the compound and the active site of an enzyme, allowing for a detailed understanding of bond-breaking and bond-forming events. mdpi.com
Predict Binding Affinities: Calculate the binding free energy of the compound with biological targets, such as proteins or nucleic acids. rutgers.edu This is crucial in structure-based drug design, where understanding the intricate balance of forces governing ligand-receptor interactions is key. nih.gov
Analyze Spectroscopic Properties: Simulate how the electronic structure and, consequently, the spectroscopic signatures of the compound are influenced by its environment. This is particularly relevant for designing imaging agents or responsive materials.
The application of QM/MM can provide unparalleled insights into the behavior of this compound in complex environments, guiding the rational design of new functional molecules and materials. nih.govmdpi.com
Machine Learning Approaches for Property Prediction and Retrosynthesis
The proliferation of large chemical datasets has fueled the development of machine learning (ML) and artificial intelligence (AI) in chemistry. engineering.org.cn These approaches can accelerate the discovery and development process by predicting molecular properties and devising efficient synthetic routes. chemrxiv.orggu.se
Property Prediction: ML models, such as graph neural networks (GNNs), can be trained on existing data to predict a wide range of physicochemical and biological properties. gu.senih.govcbi-society.org For this compound and its future derivatives, ML could be employed to predict:
Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net
Acid dissociation constants (pKa). gu.se
Solubility and lipophilicity.
Potential biological activities or toxicities. nih.gov
This predictive capability allows for the rapid screening of virtual libraries of related compounds, prioritizing the synthesis of molecules with the most promising profiles.
Retrosynthesis: AI-driven retrosynthesis tools are transforming how chemists plan the synthesis of complex molecules. engineering.org.cn These models learn chemical reaction rules from vast databases of published reactions to propose viable synthetic pathways from a target molecule back to commercially available starting materials. engineering.org.cnchemrxiv.org For a novel or complex derivative of this compound, these tools can:
Identify potential disconnections and precursor molecules. engineering.org.cn
Suggest multi-step reaction sequences. chemrxiv.org
Overcome the challenge of finding synthetic routes for rare or novel chemical transformations. arxiv.orgresearchgate.net
The integration of ML and AI promises to significantly reduce the time and cost associated with both the design and synthesis of new compounds based on the this compound scaffold. arxiv.org
Exploration of New Research Frontiers
The distinct functionalities of this compound open up avenues for exploration in materials science, catalysis, and chemical biology.
Design of Responsive Materials Based on the Chemical Compound's Functionalities
Responsive or "smart" materials can change their properties in response to external stimuli. The functional groups on this compound—the acidic carboxyl group, the basic amino groups, and the redox-active nitro group—make it an excellent candidate for incorporation into such materials. Future research could focus on creating polymers or hydrogels that respond to:
pH Changes: The protonation/deprotonation of the carboxylic acid and amino groups at different pH values could trigger conformational changes in a polymer backbone, leading to swelling/shrinking behavior or controlled release of an encapsulated substance.
Redox Stimuli: The nitro group can be chemically or electrochemically reduced to a nitroso or amino group. This transformation dramatically alters the electronic properties and polarity of the molecule, which could be harnessed to create redox-switchable materials.
Light: While the core molecule is not inherently photoresponsive, it could be derivatized to include photo-isomerizable units like azobenzenes, which undergo reversible changes when exposed to specific wavelengths of light, enabling photo-controlled material properties. researchgate.net
| Stimulus | Relevant Functional Group(s) | Potential Application |
|---|---|---|
| pH | Carboxylic Acid, Amino Groups | Drug delivery systems, sensors, smart hydrogels |
| Redox Potential | Nitro Group | Redox-switchable surfaces, controlled release systems |
| Light (with modification) | Derivatized Structure (e.g., with azobenzene) | Photo-controlled actuators, targeted drug delivery |
Investigation of its Role in Advanced Catalytic Systems
The structural features of this compound suggest its potential use in catalysis. Research in this area could explore its function as:
A Ligand for Metal Catalysts: The amino and carboxylate groups can act as coordination sites for metal ions. By tuning the electronic properties with the nitro and methyl groups, it may be possible to create ligands that enhance the activity and selectivity of metal catalysts in various organic transformations. For example, rhodium complexes with amine-containing ligands have shown activity in the catalytic reduction of nitroarenes. researchgate.net
An Organocatalyst: The combination of acidic (carboxylic acid) and basic (amino) sites within the same molecule raises the possibility of its use in bifunctional organocatalysis, where both groups participate in activating the substrates.
A Component in Heterogeneous Catalysts: The compound could be incorporated into larger structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). semanticscholar.org Such materials offer high surface area and tunable porosity, and integrating the functional groups of the compound could create active sites for synergistic catalysis. semanticscholar.orgmdpi.com For instance, composites of poly(aminobenzoic acid) have been explored for electrocatalytic hydrogen production. mdpi.com
Novel Applications in Chemical Biology Probes and Imaging Agents
Chemical probes are essential tools for studying biological processes within living systems. Derivatives of aminobenzoic acid, such as p-aminobenzoic acid (PABA), have been investigated for use as probes to study metabolic pathways. nih.govresearchgate.net The unique substitution pattern of this compound provides a platform for developing novel probes and imaging agents.
Future directions include:
Developing Fluorescent Probes: The core structure could be chemically modified to create a fluorophore. The sensitivity of the nitro and amino groups to the local microenvironment (e.g., polarity, pH, redox state) could modulate the fluorescence output, enabling the sensing of specific biological parameters.
Creating PET Imaging Agents: The structure could be adapted for labeling with a positron-emitting radionuclide. For instance, fluorinated aminobenzoic acid derivatives have been explored as bacteria-specific PET tracers. researchgate.net The diamino functionality could be exploited for specific targeting or to enhance uptake in certain cell types.
Probing Enzyme Activity: Similar to how PABA is used to probe glycine (B1666218) conjugation, derivatives of this compound could be designed to act as substrates for specific enzymes, allowing for the quantification of their activity in vitro or in vivo. nih.gov The presence of multiple amino groups might also be used to investigate processes like ribosome-mediated peptide synthesis, where aminobenzoic acid derivatives can act as noncanonical monomers. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
